molecular formula C10H9F3O3 B1515327 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid CAS No. 1214372-96-9

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Cat. No. B1515327
M. Wt: 234.17 g/mol
InChI Key: CANSVHIUOSLUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1017779-22-4 . It has a molecular weight of 234.17 . The IUPAC name for this compound is [2-methoxy-4-(trifluoromethyl)phenyl]acetic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) . This code provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid” are not available, similar compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

    Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines and its derivatives have found extensive use in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s mentioned that the biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

    Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

    • Summary of Application : 2-(Trifluoromethyl)phenylacetic acid has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .

    Suzuki-Coupling Reactions

    • Summary of Application : 2-(Trifluoromethyl)phenylboronic acid, a derivative of trifluoromethylphenylacetic acid, can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

    Synthesis of Potential Antagonist of Corticotropin-Releasing Hormone

    • Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

    Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)pyridine

    • Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
    • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P271, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[3-methoxy-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-8-4-6(5-9(14)15)2-3-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANSVHIUOSLUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855713
Record name [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

CAS RN

1214372-96-9
Record name [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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